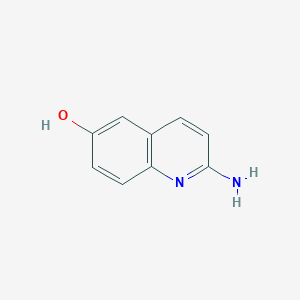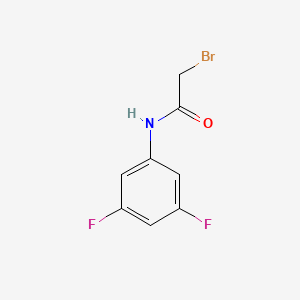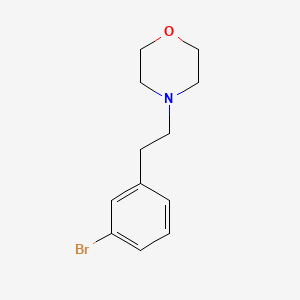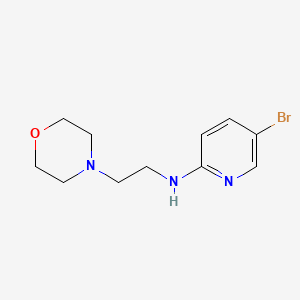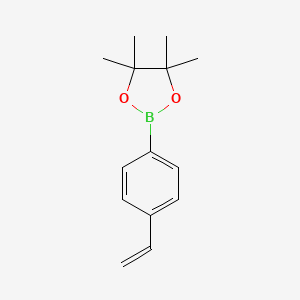
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is a boron-containing organic molecule that is used as a building block in various chemical syntheses. It is characterized by the presence of a dioxaborolane ring, which is a five-membered cyclic structure containing boron, oxygen, and carbon atoms, and a vinyl group attached to the phenyl ring, which allows for further functionalization through chemical reactions such as cross-coupling.
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves various strategies. For instance, the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the scalable process for the synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, which was optimized using a continuous-flow and distillation process to address issues related to borolane equilibration and protonolysis .
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been elucidated using single-crystal X-ray diffraction studies. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed an orthorhombic space group with specific lattice constants and a tetracoordinated boron atom . Similarly, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to be monoclinic with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom .
Chemical Reactions Analysis
Dioxaborolane compounds are versatile reagents in organic synthesis. The vinylboronate pinacol ester acts as a vinyl building block, showing high chemoselectivity for the Suzuki–Miyaura pathway versus Heck coupling under biphasic conditions . Additionally, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been found to be an effective catalyst for the dehydrative amide condensation of sterically demanding carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the density and conformation of the molecules. For instance, the dioxaborolane ring in the compound C19H29BO3 has a twisted conformation, and there are no significant intermolecular interactions in the crystal structure . These properties are crucial for understanding the reactivity and stability of the compounds in various chemical environments.
Applications De Recherche Scientifique
Transition Metal Catalyzed Hydroboration
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane reacts with alkenes under catalytic conditions to produce organoboronate esters. It exhibits stable reactions with vinylarenes, yielding terminal products selectively, which are useful in organic synthesis and material science (Fritschi et al., 2008).
Synthesis of Stilbenes and Polyenes
This compound is utilized in synthesizing boron-containing stilbene derivatives. These are potential intermediates for creating materials for LCD technology and are being studied for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Inhibitory Activity Against Serine Proteases
Certain derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and evaluated for their inhibitory activity against serine proteases, including thrombin. This makes them potentially useful in therapeutic applications (Spencer et al., 2002).
Thermal Neutron Detection
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, a derivative, is incorporated into plastic scintillators for enhanced thermal neutron detection. This application is significant in nuclear science and radiation detection (Mahl et al., 2018).
Propriétés
IUPAC Name |
2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBKTEDYJFZZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



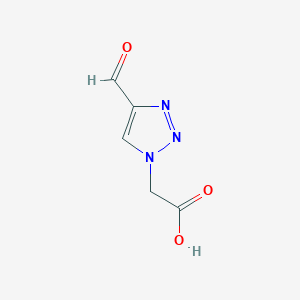
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)

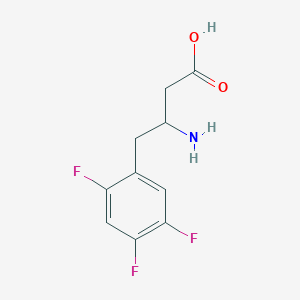

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)
